8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Overview
Description
- 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound with the molecular formula C₁₁H₁₂O₃.
- It is also known as 8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one .
- The compound has a molecular weight of 192.21 g/mol.
- Its IUPAC name is derived from its structure.
Synthesis Analysis
- The synthesis of this compound involves specific reaction conditions, which can be found in relevant research papers.
Molecular Structure Analysis
- The molecular structure of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one consists of a benzoxepin ring with a methoxy group attached.
- The InChI code for this compound is: 1S/C11H12O3/c1-13-8-4-5-9-10(12)3-2-6-14-11(9)7-8/h4-5,7H,2-3,6H2,1H3
- The compound’s linear structure formula is not available.
Chemical Reactions Analysis
- Research papers may provide details on chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- The compound is a liquid with a purity of 95%.
- It is stable at room temperature and should be stored in a refrigerator.
- Other physical and chemical properties can be found in relevant literature.
Scientific Research Applications
Protein-Tyrosine Kinase (PTK) Inhibitors
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds, particularly those with hydroxy substitutions, are effective in inhibiting ErbB1 and ErbB2, important targets in cancer therapy. The ability of these compounds to bind to active pockets of the protein through intermolecular interactions makes them potential candidates for cancer treatment (Li et al., 2017).
Medicinal Chemistry and Tubulin Polymerization Inhibitors
Derivatives of dibenzo[b,f]oxepine, which include 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, are significant in medicinal chemistry. These compounds occur in several medicinally important plants. A study detailed the synthesis of methoxydibenzo[b,f]oxepines and their potential role as tubulin polymerization inhibitors, suggesting possible applications in cancer treatment (Krawczyk et al., 2016).
Anti-tumor Activities
New dihydrodibenzoxepins, which are closely related to 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, have been isolated from natural sources like Bulbophyllum kwangtungense and demonstrated anti-tumor activities against human tumor cell lines. This highlights the potential of these compounds in developing new anti-cancer therapies (Wu et al., 2006).
Fungicidal Activity
(E)-5-(Methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, structurally related to 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, have been synthesized and evaluated for their fungicidal activity. These compounds have shown moderate to high activities against phytopathogenic fungi, indicating their potential as fungicidal candidates for crop protection (Yang et al., 2017).
Antimycobacterial Properties
Research on dibenzo[b,f]oxepins, closely related to 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, has led to the discovery of compounds with antimycobacterial activities. These findings suggest potential therapeutic applications for treating diseases like tuberculosis (Kittakoop et al., 2004).
Safety And Hazards
- The compound has warning labels (GHS07) and hazard statements related to ingestion, skin and eye irritation.
- Precautionary statements include avoiding inhalation and contact with eyes and skin.
- Further safety information can be found in the provided MSDS.
Future Directions
- Future research could explore additional applications, potential derivatives, and optimization of synthesis methods.
Please note that the above analysis is based on available information, and further research is recommended for a more detailed understanding.
properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-8-4-5-9-10(12)3-2-6-14-11(9)7-8/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQSNXSAQQFZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481780 | |
Record name | 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one | |
CAS RN |
98232-51-0 | |
Record name | 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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